Cas no 912368-73-1 (tert-butyl (3S)-3-(methylamino)piperidine-1-carboxylate)

Tert-butyl (3S)-3-(methylamino)piperidine-1-carboxylate is a chiral piperidine derivative widely used as a key intermediate in organic synthesis and pharmaceutical research. Its tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it valuable for peptide and heterocycle synthesis. The (3S)-stereochemistry ensures enantioselective applications, particularly in the development of bioactive compounds and asymmetric catalysis. The methylamino substituent at the 3-position provides a versatile handle for further functionalization. This compound is characterized by high purity and consistent performance, meeting stringent requirements for medicinal chemistry and process optimization. Its compatibility with a range of reaction conditions underscores its utility in complex synthetic routes.
tert-butyl (3S)-3-(methylamino)piperidine-1-carboxylate structure
912368-73-1 structure
Product Name:tert-butyl (3S)-3-(methylamino)piperidine-1-carboxylate
CAS No:912368-73-1
MF:C11H22N2O2
MW:214.304583072662
MDL:MFCD09752964
CID:803426
PubChem ID:329765061
Update Time:2025-10-28

tert-butyl (3S)-3-(methylamino)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (S)-1-N-Boc-3-Methylaminopiperidine
    • (S)-tert-Butyl 3-(methylamino)-piperidine-1-carboxylate
    • (S)-tert-Butyl 3-(methylamino)piperidine-1-carboxylate
    • 1-N-Boc-3-(S)-Methylamino-piperidine
    • 1-Piperidinecarboxylic acid, 3-(methylamino)-, 1,1- dimethylethyl ester, (3S)-
    • (S)-1-Boc-3-(MethylaMino)piperidine
    • tert-butyl (3S)-3-(methylamino)piperidine-1-carboxylate
    • (S)-3-Methylamino-piperidine-1-carboxylic acid tert-butyl ester
    • PubChem14246
    • XRRRUOWSHGFPTI-VIFPVBQESA-N
    • AM101576
    • AB1009695
    • ST2414683
    • W9364
    • 1,1-Dimethylethyl (3S)-3-(methylamino)-1-piperidinecarboxylate (ACI)
    • tert-Butyl (S)-3-(methylamino)piperidine-1-carboxylate
    • CS-0043306
    • MFCD09752964
    • DTXSID50649721
    • TS-03064
    • SCHEMBL2026360
    • DS-13513
    • EN300-364877
    • (S)-1-Boc-3-(methylamino)piperidine, 97%
    • 912368-73-1
    • (S)-1-N-Boc-3-methylaminopiperidine, AldrichCPR
    • (S)-TERT-BUTYL3-(METHYLAMINO)PIPERIDINE-1-CARBOXYLATE
    • AKOS015850678
    • J-502373
    • MDL: MFCD09752964
    • Inchi: 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(8-13)12-4/h9,12H,5-8H2,1-4H3/t9-/m0/s1
    • InChI Key: XRRRUOWSHGFPTI-VIFPVBQESA-N
    • SMILES: C(N1CCC[C@H](NC)C1)(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 214.16800
  • Monoisotopic Mass: 214.168
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.6
  • XLogP3: 1.2

Experimental Properties

  • Color/Form: Colorless to Yellow Sticky Oil to Solid
  • Density: 0.985 at 25 °C
  • Melting Point: No data available
  • Boiling Point: 340.442 ℃/760mmHg
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • Refractive Index: n20/D 1.467
  • PSA: 41.57000
  • LogP: 1.93410
  • Sensitiveness: Moisture Sensitive

tert-butyl (3S)-3-(methylamino)piperidine-1-carboxylate Security Information

tert-butyl (3S)-3-(methylamino)piperidine-1-carboxylate Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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tert-butyl (3S)-3-(methylamino)piperidine-1-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Methanol ,  Water ;  30 h, 18 - 30 °C
1.2 Reagents: Sodium borohydride ;  overnight, 18 - 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  18 - 30 °C
Reference
Adventures in Scaffold Morphing: Discovery of Fused Ring Heterocyclic Checkpoint Kinase 1 (CHK1) Inhibitors
Yang, Bin ; et al, Journal of Medicinal Chemistry, 2018, 61(3), 1061-1073

tert-butyl (3S)-3-(methylamino)piperidine-1-carboxylate Raw materials

tert-butyl (3S)-3-(methylamino)piperidine-1-carboxylate Preparation Products

tert-butyl (3S)-3-(methylamino)piperidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:912368-73-1)tert-butyl (3S)-3-(methylamino)piperidine-1-carboxylate
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Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:47
Price ($):651.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:912368-73-1)(S)-1-N-BOC-3-甲氨基哌啶
Order Number:LE26932058
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 13:00
Price ($):discuss personally
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Additional information on tert-butyl (3S)-3-(methylamino)piperidine-1-carboxylate

Introduction to Tert-butyl (3S)-3-(methylamino)piperidine-1-carboxylate (CAS No. 912368-73-1)

tert-butyl (3S)-3-(methylamino)piperidine-1-carboxylate, a compound with the CAS number 912368-73-1, is a significant molecule in the field of pharmaceutical chemistry and drug development. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The specific stereochemistry of this compound, indicated by the (3S) configuration, plays a crucial role in its pharmacological properties and interactions with biological targets.

The structure of tert-butyl (3S)-3-(methylamino)piperidine-1-carboxylate features a piperidine ring substituted with a tert-butyl group at the 1-position and a methylamino group at the 3-position. This arrangement contributes to its unique chemical and biological characteristics. The tert-butyl group enhances the lipophilicity of the molecule, making it more soluble in lipids and facilitating its penetration across biological membranes. On the other hand, the methylamino group introduces basicity, which is essential for interactions with acidic biological targets such as enzymes and receptors.

In recent years, there has been growing interest in the development of chiral piperidine derivatives due to their potential as pharmacological agents. The stereochemistry of these compounds can significantly influence their efficacy, selectivity, and side effect profiles. The (3S) configuration of tert-butyl (3S)-3-(methylamino)piperidine-1-carboxylate has been extensively studied in the context of drug design, particularly for its role in modulating receptor binding and metabolic stability.

One of the most compelling aspects of this compound is its application in the synthesis of novel therapeutic agents. Piperidine derivatives have been explored as intermediates in the development of drugs targeting various diseases, including neurological disorders, infectious diseases, and cancer. The specific arrangement of functional groups in tert-butyl (3S)-3-(methylamino)piperidine-1-carboxylate makes it a valuable building block for constructing more complex molecules with enhanced pharmacological properties.

The pharmaceutical industry has leveraged computational methods and high-throughput screening to identify promising candidates for further development. These approaches have highlighted the potential of chiral piperidine derivatives like tert-butyl (3S)-3-(methylamino)piperidine-1-carboxylate as lead compounds for drug discovery. By understanding the relationship between molecular structure and biological activity, researchers can optimize these compounds to improve their therapeutic efficacy and reduce adverse effects.

The synthesis of tert-butyl (3S)-3-(methylamino)piperidine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic techniques, such as asymmetric catalysis and chiral resolution methods, have been employed to achieve high enantiomeric purity. These methods ensure that the final product retains its desired stereochemical configuration, which is critical for its biological activity.

In addition to its pharmaceutical applications, tert-butyl (3S)-3-(methylamino)piperidine-1-carboxylate has shown promise in academic research as a model compound for studying enzyme mechanisms and receptor interactions. Its well-defined structure allows researchers to probe specific interactions at a molecular level, providing insights into drug-receptor binding dynamics and metabolic pathways.

The latest research findings indicate that derivatives of piperidine are increasingly being explored for their potential in treating complex diseases. For instance, studies have demonstrated that certain piperidine-based compounds can modulate neurotransmitter receptors involved in conditions such as depression and epilepsy. The unique properties of tert-butyl (3S)-3-(methylamino)piperidine-1-carboxylate, including its stereochemical configuration and functional group distribution, make it an attractive candidate for further investigation in these areas.

The development of novel drug candidates is often hindered by challenges such as poor solubility, low bioavailability, and rapid metabolism. However, modifications to the structure of piperidine derivatives can address these issues effectively. For example, incorporating lipophilic groups like tert-butyl can enhance solubility while maintaining or improving pharmacological activity. Similarly, optimizing the position and type of substituents can increase metabolic stability and prolong drug action.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques allow researchers to predict how different structural modifications will affect biological activity. By simulating interactions between tert-butyl (3S)-3-(methylamino)piperidine-1-carboxylate and target proteins or enzymes, scientists can identify promising analogs with improved properties. This approach accelerates the drug development process by reducing the need for extensive experimental testing.

In conclusion, tert-butyl (3S)-3-(methylamino)piperidine-1-carboxylate represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its stereochemistry, functional group distribution, and synthetic accessibility make it a valuable tool for drug discovery research. As our understanding of disease mechanisms continues to evolve, compounds like this will play an increasingly important role in developing innovative treatments for a wide range of medical conditions.

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Amadis Chemical Company Limited
(CAS:912368-73-1)tert-butyl (3S)-3-(methylamino)piperidine-1-carboxylate
A1207673
Purity:99%
Quantity:25g
Price ($):651.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:912368-73-1)(S)-1-N-BOC-3-甲氨基哌啶
LE26932058
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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